Glyceryl 1-caprylate dicaprate Glyceryl 1-caprylate dicaprate
Brand Name: Vulcanchem
CAS No.: 82426-88-8
VCID: VC6917462
InChI: InChI=1S/C31H58O6/c1-4-7-10-13-15-18-21-24-30(33)36-27-28(26-35-29(32)23-20-17-12-9-6-3)37-31(34)25-22-19-16-14-11-8-5-2/h28H,4-27H2,1-3H3
SMILES: CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCC
Molecular Formula: C31H58O6
Molecular Weight: 526.799

Glyceryl 1-caprylate dicaprate

CAS No.: 82426-88-8

Cat. No.: VC6917462

Molecular Formula: C31H58O6

Molecular Weight: 526.799

* For research use only. Not for human or veterinary use.

Glyceryl 1-caprylate dicaprate - 82426-88-8

Specification

CAS No. 82426-88-8
Molecular Formula C31H58O6
Molecular Weight 526.799
IUPAC Name (2-decanoyloxy-3-octanoyloxypropyl) decanoate
Standard InChI InChI=1S/C31H58O6/c1-4-7-10-13-15-18-21-24-30(33)36-27-28(26-35-29(32)23-20-17-12-9-6-3)37-31(34)25-22-19-16-14-11-8-5-2/h28H,4-27H2,1-3H3
Standard InChI Key KHOXIGZKRZJQTF-UHFFFAOYSA-N
SMILES CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCC

Introduction

Chemical and Structural Properties

Molecular Characteristics

Glyceryl 1-caprylate dicaprate is structured with glycerol esterified at the 1-position with caprylic acid (octanoic acid) and at the 2- and 3-positions with capric acid (decanoic acid). This asymmetric arrangement contributes to its amphiphilic nature, enabling interactions with both hydrophilic and lipophilic substances . Key physicochemical properties include:

PropertyValue
Molecular FormulaC31H58O6\text{C}_{31}\text{H}_{58}\text{O}_{6}
Molecular Weight526.799 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point456.0 ± 12.0 °C
Flash Point142.6 ± 13.1 °C
Refractive Index1.462
SolubilityInsoluble in water; soluble in oils and organic solvents

The compound’s low viscosity and high oxidative stability make it ideal for formulations requiring long shelf lives .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its ester linkages. The 1H^1\text{H}-NMR spectrum shows distinct peaks for methylene groups in the fatty acid chains (δ 1.2–1.6 ppm) and glycerol backbone protons (δ 4.1–4.3 ppm). High-resolution MS reveals a parent ion peak at m/z 526.799, consistent with its molecular weight .

Synthesis and Industrial Production

Conventional Esterification

The synthesis involves a two-step esterification of glycerol with caprylic and capric acids under acidic catalysis. Sulfuric acid or para-toluenesulfonic acid (pTSA) is typically used to accelerate the reaction :

Glycerol+Caprylic Acid+Capric AcidH+Glyceryl 1-Caprylate Dicaprate+2H2O\text{Glycerol} + \text{Caprylic Acid} + \text{Capric Acid} \xrightarrow{\text{H}^+} \text{Glyceryl 1-Caprylate Dicaprate} + 2\text{H}_2\text{O}

Reaction conditions (temperature: 120–150°C; time: 4–6 hours) are optimized to achieve yields exceeding 85%. Excess fatty acids are removed via vacuum distillation, and the product is purified through fractional crystallization.

Enzymatic Synthesis

Recent advances employ immobilized lipases (e.g., Candida antarctica lipase B) for greener production. This method operates at milder temperatures (40–60°C) and achieves enantioselective esterification, reducing byproducts . A 2021 study demonstrated a 78% yield using amylosucrase enzymes, highlighting its potential for scalable biosynthesis .

Recent Advances and Research Directions

Enzyme-Mediated Modifications

A 2021 study demonstrated the enzymatic glycosylation of glyceryl caprylate using amylosucrase, yielding novel biosurfactants with enhanced water solubility . This approach aligns with green chemistry principles and could expand applications in nutraceuticals.

Drug Delivery Innovations

Ongoing research explores its role in nanostructured lipid carriers (NLCs) for targeted cancer therapy. Preliminary data indicate improved bioavailability of paclitaxel in murine models .

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